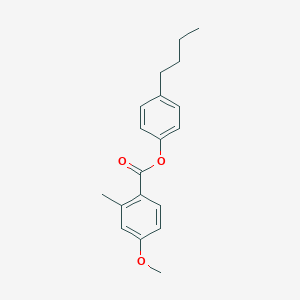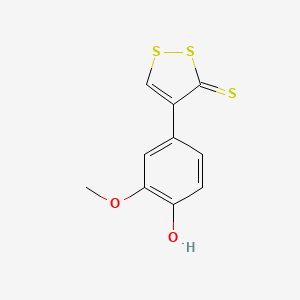
4-(4-Hydroxy-3-methoxyphenyl)-3H-1,2-dithiole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Hydroxy-3-methoxyphenyl)-3H-1,2-dithiole-3-thione is a chemical compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a hydroxy-methoxyphenyl group attached to a dithiole-thione ring, which imparts distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-3-methoxyphenyl)-3H-1,2-dithiole-3-thione typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with appropriate sulfur-containing reagents under controlled conditions. One common method includes the use of Lawesson’s reagent, which facilitates the formation of the dithiole-thione ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Hydroxy-3-methoxyphenyl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antioxidant properties and has been investigated for its potential to protect cells from oxidative stress.
Medicine: Research has explored its potential as a therapeutic agent for diseases involving oxidative damage.
Industry: It is used in the development of materials with specific chemical properties, such as corrosion inhibitors.
Mecanismo De Acción
The mechanism by which 4-(4-Hydroxy-3-methoxyphenyl)-3H-1,2-dithiole-3-thione exerts its effects involves its ability to interact with molecular targets and pathways related to oxidative stress. The compound can scavenge free radicals and upregulate antioxidant enzymes, thereby protecting cells from damage. It may also modulate signaling pathways involved in inflammation and cell survival.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant properties and potential health benefits.
7-Hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin: Another compound with a hydroxy-methoxyphenyl group, used in various chemical applications.
Uniqueness
4-(4-Hydroxy-3-methoxyphenyl)-3H-1,2-dithiole-3-thione is unique due to its dithiole-thione ring, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other hydroxy-methoxyphenyl compounds and contributes to its specific applications in research and industry.
Propiedades
Número CAS |
52755-19-8 |
|---|---|
Fórmula molecular |
C10H8O2S3 |
Peso molecular |
256.4 g/mol |
Nombre IUPAC |
4-(4-hydroxy-3-methoxyphenyl)dithiole-3-thione |
InChI |
InChI=1S/C10H8O2S3/c1-12-9-4-6(2-3-8(9)11)7-5-14-15-10(7)13/h2-5,11H,1H3 |
Clave InChI |
FHIQVPMVHJFPJO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=CSSC2=S)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


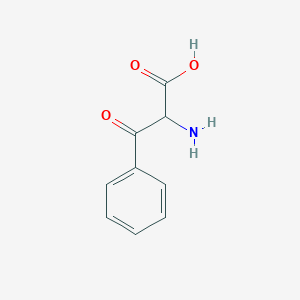
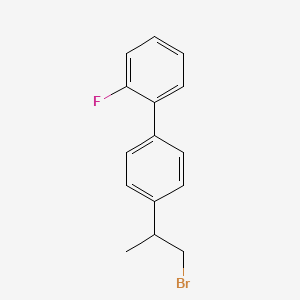

![Bis[(2-chlorophenyl)methyl]diselane](/img/structure/B14633586.png)
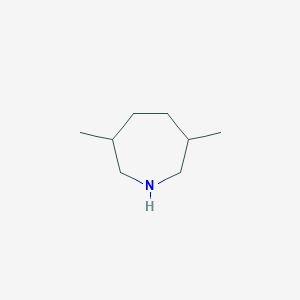
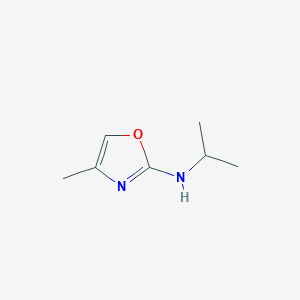
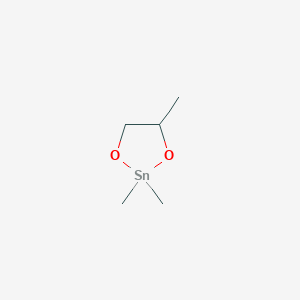

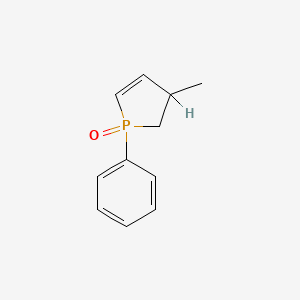
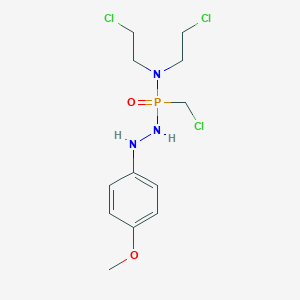
![2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline](/img/structure/B14633638.png)


